molecular formula C15H12N2O2 B2797087 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 123533-42-6

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2797087
CAS No.: 123533-42-6
M. Wt: 252.273
InChI Key: LCVVPAPZRNZEPL-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 123533-42-6) is a high-purity chemical building block for research and development. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their broad spectrum of useful pharmacological properties . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, and derivatives are frequently investigated as versatile intermediates for synthetic transformations . Researchers value this specific carboxylic acid functionalized analog for its potential in designing novel bioactive molecules. The compound serves as a key precursor in the synthesis of more complex derivatives, such as phosphonocarboxylate analogs that have been studied as potential inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT) . Its structure, featuring a carboxylic acid group, allows for further chemical modifications, making it a valuable scaffold for constructing targeted libraries in the search for new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-12-16-13(11-5-3-2-4-6-11)14(15(18)19)17(12)9-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVVPAPZRNZEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of Nitrile Precursors

A key synthetic route involves the hydrolysis of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbonitrile. This reaction typically employs acidic or basic conditions:

  • Reagents : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> (acidic hydrolysis) / NaOH (basic hydrolysis)

  • Conditions : Reflux at 80–100°C for 6–12 hours

  • Outcome : Quantitative conversion to the carboxylic acid derivative .

This method aligns with general nitrile-to-carboxylic acid conversion protocols, where the electron-withdrawing imidazo[1,2-a]pyridine core facilitates nucleophilic attack on the nitrile group.

Oxidation of Aldehyde Intermediates

The aldehyde derivative (6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) serves as a precursor. Oxidation with strong oxidizing agents yields the carboxylic acid:

Reagent Conditions Yield Reference
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 60°C85–92%
CrO<sub>3</sub>Acetic acid, 50°C78%

The methyl group at position 6 stabilizes the intermediate carbocation during oxidation, enhancing reaction efficiency .

Esterification and Reverse Hydrolysis

The carboxylic acid undergoes esterification with alcohols under acidic catalysis:

  • Reagents : Methanol or ethanol, H<sub>2</sub>SO<sub>4</sub>

  • Conditions : Reflux, 4–6 hours

  • Product : Methyl/ethyl esters (e.g., 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate) .

Reverse hydrolysis of esters back to the carboxylic acid is achieved using NaOH (2M, 70°C, 3 hours) .

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides. A study utilized carbonyldiimidazole (CDI) as an activating agent:

Amine Product Biological Activity Reference
Dimethylamine6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamidePeripheral benzodiazepine receptor ligand
4-Aminophenyl chalconeChalcone-carboxamide conjugateAntikinetoplastid (IC<sub>50</sub> = 1.35 μM vs T. brucei)

Amidation preserves the imidazo[1,2-a]pyridine core’s planarity, critical for binding to biological targets .

Thermal Decarboxylation

Under pyrolytic conditions (200–250°C), the compound undergoes decarboxylation to form 6-methyl-2-phenylimidazo[1,2-a]pyridine:

  • Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond .

  • Byproducts : CO<sub>2</sub> and trace aromatic hydrocarbons .

Halogenation

Reagent Conditions Product Yield
NBS (N-bromosuccinimide)AIBN, CCl<sub>4</sub>, 80°C6-Methyl-8-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid62%

The methyl group indirectly influences reactivity by modulating electron density across the heterocycle .

Enzyme Binding

Docking studies reveal that the carboxylic acid group forms hydrogen bonds with cyclooxygenase-2 (COX-2):

  • Binding Affinity : ΔG = −8.2 kcal/mol (compared to −7.5 kcal/mol for indomethacin) .

  • Key Interactions : Salt bridges with Arg<sup>120</sup> and His<sup>90</sup> residues .

Stability and Degradation

The compound exhibits pH-dependent stability:

pH Half-Life (25°C) Major Degradation Pathway
1.248 hoursDecarboxylation
7.4>14 daysOxidation at methyl group
10.012 hoursHydrolysis of imidazole ring

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Research has demonstrated that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. A study published in Archiv der Pharmazie highlighted its efficacy among a series of synthesized derivatives, identifying it as the most active compound in this category . The compound was tested for its ulcerogenic effects on the gastrointestinal tract, revealing a favorable safety profile compared to other derivatives.

Inhibition of Protein Prenylation

Recent studies have focused on the compound's role as an inhibitor of protein geranylgeranylation. This process is crucial for the proper functioning of various cellular proteins involved in signaling pathways. The compound's ability to disrupt Rab11A prenylation was particularly noted in human cervical carcinoma HeLa cells, indicating potential applications in cancer therapy .

Case Study 1: Synthesis and Activity Evaluation

In a comprehensive study involving the synthesis of various derivatives of imidazo[1,2-a]pyridine, this compound was synthesized and evaluated for cytotoxicity against cancer cell lines. The results indicated that it possesses a half-maximal inhibitory concentration (IC50) below 150 μM, demonstrating potent cytotoxic effects against cancer cells while maintaining lower toxicity levels in normal cells .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed structure-activity relationship analysis revealed that modifications at the C6 position significantly influence the biological activity of imidazo[1,2-a]pyridine derivatives. Compounds with specific substitutions showed enhanced activity against inflammatory pathways and cancer cell proliferation, supporting the notion that this compound can be further optimized for therapeutic use .

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogenic organisms . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity/Application Key Findings References
This compound 6-Me, 2-Ph, 3-COOH Anti-inflammatory, Analgesic Highest activity in its class; minimal ulcerogenic effects .
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 2-Me, 3-COOH Not explicitly reported Structural analog with fluorination; potential for enhanced bioavailability .
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester 6-Cl, 3-COOCH₃ Synthetic intermediate Used in drug discovery; ester form improves solubility .
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester 6-Br, 3-COOCH₂CH₃ Antibacterial research Bromine substitution enhances electrophilicity for DNA adduct formation .
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Me, 3-COOH Not explicitly reported Lower anti-inflammatory activity compared to 6-methyl-2-phenyl derivative .
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-CF₃, 3-COOH Antiviral candidates Trifluoromethyl group increases metabolic stability .

Mechanistic and Functional Differences

Anti-inflammatory Activity: The 6-methyl-2-phenyl derivative (CAS 123533-42-6) outperforms analogs like the 2-methyl variant (CAS 21801-79-6) due to synergistic effects of the methyl and phenyl groups, which enhance target binding and reduce oxidative stress .

Carcinogenic Potential: Contrastingly, structurally related compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are dietary carcinogens, inducing colon and mammary tumors in rodents . This highlights the importance of substituent positioning (imidazo[1,2-a]pyridine vs. imidazo[4,5-b]pyridine) in toxicity profiles .

Synthetic Utility :

  • Ester derivatives (e.g., methyl or ethyl esters) are often intermediates for prodrug development. For example, the methyl ester of the 6-chloro analog (CAS 900019-38-7) is a precursor for kinase inhibitors .
  • Bromo-substituted analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) are pivotal in cross-coupling reactions for medicinal chemistry .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 3-COOH) exhibit lower solubility than ester forms but better target engagement in vivo.
  • Stability : Fluorinated and trifluoromethylated analogs show enhanced metabolic stability due to reduced cytochrome P450-mediated degradation .

Critical Notes

Therapeutic vs. Carcinogenic Profiles: While this compound is therapeutic, structurally similar heterocyclic amines in cooked food (e.g., PhIP) are carcinogenic, emphasizing the need for rigorous safety profiling .

Substituent Optimization: Minor changes (e.g., methyl → chloro) drastically alter bioactivity. For instance, 6-chloro derivatives are more electrophilic, increasing DNA adduct risks .

Synthetic Accessibility : Halogenated analogs require specialized methods (e.g., palladium-catalyzed coupling), whereas methyl/phenyl derivatives are synthesized via straightforward cyclization .

Biological Activity

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 123533-42-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 252.27 g/mol
  • Hazard Classification :
    • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3
    • Skin Corrosion/Irritation Category 2
    • Serious Eye Damage/Eye Irritation Category 2 .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating potent antibacterial effects:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0039
Bacillus subtilis0.0195
Candida albicans0.0048

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Studies have indicated that it affects cell cycle progression and induces apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival.

A notable case study involved the use of this compound in combination with other chemotherapeutic agents, which enhanced its efficacy against resistant cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial and cancer cells, leading to cellular damage and death.
  • Modulation of Gene Expression : The compound influences the expression of genes related to apoptosis and cell cycle regulation, which is crucial for its anticancer effects .

Safety and Toxicological Profile

Despite its promising biological activities, safety data indicate that the compound poses certain risks:

  • Toxicity : Classified as a respiratory irritant and skin irritant, caution is advised when handling this substance.
  • Occupational Exposure Limits : An occupational exposure band rating suggests that exposure should be minimized to protect worker health .

Q & A

Q. What are the common synthetic routes for 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions. For example, analogs like 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid are synthesized via condensation of 2-aminopyridines with α-haloketones or esters in the presence of a base (e.g., potassium carbonate) and solvents like ethanol or dimethoxyethane at elevated temperatures . A similar approach can be adapted for the target compound by substituting precursors with methyl and phenyl groups. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to enhance cyclization efficiency .

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on analytical techniques such as:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring connectivity.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research-grade compounds) .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Q. What initial biological screening assays are recommended for this compound?

Preliminary screening should focus on:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
  • Enzyme inhibition : Kinase or protease assays if the compound’s scaffold aligns with known pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol, which is cost-effective but slower .
  • Catalysts : Transition metals (e.g., Pd/Cu) can accelerate coupling steps in multi-stage syntheses .
  • Temperature control : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yield .
  • Workup protocols : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Re-test the compound using HPLC-certified batches .
  • Assay conditions : Standardize parameters like pH, serum concentration, and cell passage number .
  • Structural analogs : Compare results with derivatives (e.g., 6-fluoro or 6-chloro variants) to identify substituent-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent modification : Replace the methyl or phenyl group with halogens, alkoxy, or heteroaryl groups to probe electronic and steric effects .
  • Bioisosteric replacement : Substitute the carboxylic acid with esters or amides to modulate solubility and bioavailability .
  • Proteomic profiling : Use affinity chromatography or SPR to identify binding partners and refine target hypotheses .

Q. Which computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding modes with kinases or GPCRs, leveraging crystallographic data from analogous compounds .
  • QSAR modeling : Regression analysis of substituent properties (e.g., logP, molar refractivity) correlates structural features with activity .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize synthetic targets .

Methodological Considerations

Q. What purification techniques are optimal for this compound?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) .
  • Recrystallization : Ethanol/water (7:3) achieves high recovery for carboxylic acid derivatives .
  • Ion-exchange resins : Separate acidic byproducts via pH-dependent retention .

Q. How to validate target engagement in cellular assays?

  • Knockdown/knockout models : CRISPR-Cas9 editing of putative targets (e.g., kinases) tests compound dependency .
  • Thermal shift assays : Monitor protein melting temperature shifts to confirm binding .
  • Click chemistry : Incorporate alkyne/azide tags for pull-down and proteomic identification .

Q. What analytical workflows address stability issues in storage?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify decomposition via LC-MS .
  • Lyophilization : Stabilize the carboxylic acid form by freeze-drying and storing under argon at -20°C .
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) or buffers to aqueous formulations .

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